molecular formula C8H6FN3O B13975870 2-Amino-8-fluoroquinazolin-4-ol

2-Amino-8-fluoroquinazolin-4-ol

Cat. No.: B13975870
M. Wt: 179.15 g/mol
InChI Key: VNMGBMVQEWAOSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-8-fluoroquinazolin-4-ol is a fluorinated quinazoline derivative serving as a key synthetic intermediate and privileged scaffold in medicinal chemistry research. This compound is of significant interest for the development of novel immunomodulatory agents, particularly as a Toll-like Receptor 8 (TLR8) agonist . TLR8 agonists are a promising class of compounds that stimulate the innate immune system, leading to the production of cytokines such as IL-12 and type I interferons . This mechanism is being actively investigated for therapeutic applications in virology and oncology, including as potential adjuvants in vaccine formulations to enhance immune responses . Specifically, structurally related 2,4-diaminoquinazoline compounds have demonstrated efficacy as intranasal vaccine adjuvants, enhancing both serological and mucosal immunity against influenza A virus and improving survival rates in challenge models . The quinazoline core is a versatile building block, also explored in the synthesis of nucleoside analogues for targeting viral polymerases, such as that of SARS-CoV-2 . Researchers value this compound for its potential in designing new therapeutic candidates with targeted immunostimulatory activity. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6FN3O

Molecular Weight

179.15 g/mol

IUPAC Name

2-amino-8-fluoro-3H-quinazolin-4-one

InChI

InChI=1S/C8H6FN3O/c9-5-3-1-2-4-6(5)11-8(10)12-7(4)13/h1-3H,(H3,10,11,12,13)

InChI Key

VNMGBMVQEWAOSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)N=C(NC2=O)N

Origin of Product

United States

Synthetic Methodologies for 2 Amino 8 Fluoroquinazolin 4 Ol and Its Analogs

Diverse Synthetic Strategies for Quinazoline (B50416) Ring Formation

The construction of the quinazoline scaffold can be achieved through several classical and modern synthetic methodologies. These strategies often involve the formation of the pyrimidine (B1678525) ring onto a pre-existing benzene (B151609) ring.

Cyclocondensation and Annulation Approaches

Cyclocondensation reactions are a fundamental approach to quinazoline synthesis. A common method involves the reaction of an anthranilic acid derivative with a source of carbon and nitrogen. For instance, the Niementowski reaction utilizes anthranilic acid and formamide (B127407) or other amides to construct the quinazolin-4(3H)-one core. tandfonline.com Modifications of this reaction, such as the combination of anthranilic acid, formic acid, and various amines, have also been reported. tandfonline.com

Another prevalent strategy is the two-step synthesis starting from anthranilic acid, which is first cyclized to a benzoxazinone (B8607429) using acetic anhydride. This intermediate subsequently reacts with different amines to furnish the desired 2-methyl-quinazolin-4(3H)-ones. tandfonline.com Furthermore, cyclization of anthranilic acid to quinazolin-4(3H)-ones can be achieved through a reaction with methyl or ethyl orthoformate and various amines. tandfonline.com

Annulation reactions also provide a pathway to quinazoline derivatives. For example, a transition-metal-free approach involves the base-promoted annulation of ortho-fluorobenzamides with amides, followed by cyclization to yield quinazolin-4-ones. nih.gov This method has been shown to be effective for producing both 2-substituted and 2,3-disubstituted quinazolin-4-one rings. nih.govacs.org

Nucleophilic Aromatic Substitution (SNAr) Reactions in Fluorinated Quinazolines

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the synthesis and functionalization of fluorinated quinazolines. In this type of reaction, a nucleophile displaces a halide, typically fluorine, on the aromatic ring. The presence of electron-withdrawing groups ortho or para to the leaving group activates the ring towards nucleophilic attack, facilitating the reaction. wikipedia.orglibretexts.org The SNAr mechanism generally proceeds via an addition-elimination pathway, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgchemistrysteps.com

The reactivity of halogens in SNAr reactions often follows the order F > Cl > Br > I, which is opposite to the trend observed in SN1 and SN2 reactions. chemistrysteps.com This is because the rate-determining step is typically the initial nucleophilic addition, which is favored by the high electronegativity of fluorine.

A notable application of SNAr in quinazoline synthesis is the reaction of ortho-fluorobenzamides with amides, promoted by a base like cesium carbonate (Cs2CO3), to form quinazolin-4-ones. nih.govacs.org This transition-metal-free method offers an efficient route to various quinazolinone derivatives. nih.gov SNAr reactions are also crucial for the introduction of various functionalities onto the quinazoline core. For instance, the displacement of a chlorine atom at the 4-position of a quinoline (B57606) ring by an amine is a common strategy for preparing 4-aminoquinolines. nih.gov

Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical approach for the synthesis of complex molecules like quinazolines from simple starting materials in a single step. nih.gov These reactions offer significant advantages in terms of operational simplicity, reduced waste generation, and the ability to rapidly generate libraries of structurally diverse compounds. nih.govrsc.org

A four-component reaction for the synthesis of substituted quinazolines has been described, utilizing anilines, aromatic aldehydes, and ammonium (B1175870) iodide under metal-free conditions. rsc.org This method involves the direct functionalization of the C-H bond ortho to the amino group in anilines. rsc.org Another example is a one-pot, three-component synthesis of quinazoline derivatives from 2-aminoaryl ketones, an aldehyde, and ammonium acetate (B1210297) in a deep eutectic solvent. tandfonline.com

MCRs are also amenable to green chemistry principles, often employing environmentally benign solvents and catalysts. For instance, the synthesis of 2-amino-4H-benzo[b]pyrans has been achieved through a three-component reaction of 4-chlorobenzaldehyde, malononitrile, and dimedone using a heterogeneous catalyst and solvent-free conditions under ball milling. nih.gov

Modern Synthetic Techniques and Green Chemistry Considerations

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. This has led to the widespread adoption of modern techniques such as microwave-assisted synthesis and the use of green catalysts.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.gov The use of microwave irradiation can be particularly beneficial for the synthesis of heterocyclic compounds like quinazolines.

Several protocols for the microwave-assisted synthesis of quinazoline and quinolinone derivatives have been reported. For example, the one-pot multicomponent reaction of aromatic aldehydes, 6-amino-2,4-dimethoxypyrimidine, and dimedone using glacial acetic acid is facilitated by microwave irradiation, providing high yields of the desired products with easy purification. nih.gov Similarly, the synthesis of 4-hydroxy-2-quinolone analogues has been achieved through the condensation of β-enaminones with diethyl malonate under microwave irradiation, catalyzed by bismuth(III) chloride. nih.gov The use of microwave heating in combination with MCRs represents a powerful and green strategy for the efficient synthesis of quinazoline libraries. nih.govajgreenchem.com

Catalytic Methods for Quinazoline Derivatization

Catalysis plays a pivotal role in the synthesis and functionalization of quinazoline derivatives, offering high efficiency and selectivity. Both metal-based and organocatalytic systems have been developed for this purpose.

Metal-free catalytic systems are gaining prominence due to their lower cost and reduced environmental impact. For instance, a salicylic (B10762653) acid-catalyzed oxidative condensation of o-aminobenzylamines and benzylamines has been developed for the synthesis of 2-substituted quinazolines. nih.gov This method utilizes atmospheric oxygen as the oxidant, highlighting its green credentials. nih.gov

Palladium-catalyzed reactions are also widely used for the synthesis of quinoline and quinazoline derivatives. A palladium-catalyzed multicomponent domino reaction has been reported for the synthesis of 2-aryl-4-dialkylaminoquinolines. nih.gov Furthermore, bismuth(III) chloride has been employed as a non-toxic and inexpensive Lewis acid catalyst for the microwave-assisted synthesis of 4-hydroxy-2-quinolone analogues. nih.gov The development of novel and efficient catalytic systems continues to be a major focus in the field of quinazoline synthesis.

Mechanistic Studies of 2-Amino-8-fluoroquinazolin-4-ol Synthesis Pathways

Understanding the reaction mechanisms is crucial for optimizing the synthesis of this compound and for predicting potential side products. The mechanistic pathways for the primary synthetic routes are detailed below.

The synthesis of 2-aminoquinazolin-4-ones from 2-aminobenzoic acids and urea (B33335) is believed to proceed through a multi-step mechanism. The initial step involves the nucleophilic attack of the amino group of 2-aminobenzoic acid on one of the carbonyl groups of urea, leading to the formation of an N-acylurea intermediate. This is followed by an intramolecular cyclization, where the aniline (B41778) nitrogen attacks the other carbonyl group of the urea moiety, resulting in a dehydrative ring closure to form the quinazolinone ring.

In the case of starting from 2-aminobenzonitriles, the mechanism can vary depending on the specific reagents. For instance, in a reaction catalyzed by an alcohol amine with CO2, a plausible mechanism involves the activation of CO2 by the amine catalyst, followed by its reaction with the 2-aminobenzonitrile (B23959). researchgate.net In other approaches, the nitrile group is transformed into an amidine or a related intermediate which then undergoes cyclization. For example, the reaction with an aldehyde can proceed through the formation of a Schiff base, followed by cyclization and tautomerization. researchgate.net

A proposed mechanism for the cyclocondensation of 2-aminobenzonitrile with an aldehyde involves either the formation of a Schiff base or the hydration of the nitrile to an anthranilamide, which then reacts with the aldehyde. researchgate.net These mechanistic insights are critical for controlling the reaction and maximizing the yield of the desired product.

The molecular structure of this compound is achiral, meaning it does not have a non-superimposable mirror image. The molecule possesses a plane of symmetry, and therefore, no stereocenters are present. As a result, the synthesis of this compound does not require stereochemical control, and there are no stereoisomers to be considered or separated. The synthetic methodologies described lead directly to the single, achiral product.

Process Development and Optimization for Academic Scale Synthesis

For academic-scale synthesis, the focus is often on achieving a reasonable yield of the target compound with high purity, using readily available reagents and standard laboratory equipment. The optimization of the synthesis of this compound would involve a systematic study of various reaction parameters.

A common approach for optimization is to vary one parameter at a time while keeping others constant. Key parameters to investigate include the choice of solvent, reaction temperature, reaction time, and the stoichiometry of the reactants. For the synthesis from 2-amino-3-fluorobenzoic acid and urea, a solvent-free melt reaction could be compared to using a high-boiling point solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). acs.orgresearchgate.net

The reaction temperature is a critical parameter that can significantly influence the reaction rate and the formation of byproducts. A temperature optimization study would aim to find the lowest temperature at which the reaction proceeds to completion in a reasonable timeframe, minimizing decomposition or side reactions. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Purification of the final product is another important aspect of process development. Recrystallization is often a suitable method for purifying solid organic compounds. A screening of different solvents or solvent mixtures would be necessary to identify the optimal conditions for obtaining high-purity crystals of this compound.

The table below outlines a hypothetical optimization study for the synthesis of this compound from 2-amino-3-fluorobenzoic acid and urea.

Table 1: Hypothetical Optimization of Reaction Conditions

Entry Solvent Temperature (°C) Time (h) Yield (%)
1 None (Melt) 150 4 65
2 None (Melt) 180 2 75
3 None (Melt) 200 2 72 (with some decomposition)
4 DMF 150 6 70
5 DMSO 150 6 68

Table 2: Reagents for Proposed Synthesis of this compound

Reagent Role Molar Mass (g/mol)
2-Amino-3-fluorobenzoic acid Starting Material 155.13
Urea Reagent 60.06
N,N-Dimethylformamide (DMF) Solvent (optional) 73.09
Dimethyl sulfoxide (DMSO) Solvent (optional) 78.13

Structure Activity Relationship Sar Studies of 2 Amino 8 Fluoroquinazolin 4 Ol Derivatives

Positional and Substituent Effects on Bioactivity

The biological activity of quinazoline (B50416) derivatives is profoundly influenced by the nature and position of substituents on the quinazoline ring. Even minor modifications can lead to significant changes in potency, selectivity, and pharmacokinetic properties.

Influence of Amino and Fluoro Substitutions on the Quinazoline Scaffold

The presence of an amino group at the 2-position and a fluorine atom at the 8-position of the quinazolin-4-ol core are critical determinants of the biological profile of this class of compounds. The 2-amino group is a common feature in many bioactive quinazolines and is often involved in key hydrogen bonding interactions with biological targets. nih.govnih.gov Its basic nature can also play a role in the pharmacokinetic properties of the molecule.

The introduction of a fluorine atom at the C-8 position can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability. nih.gov The high electronegativity of fluorine can alter the electron distribution within the quinazoline ring system, potentially influencing the binding affinity of the molecule to its target. nih.gov Furthermore, the small size of the fluorine atom allows it to act as a bioisostere of a hydrogen atom, often leading to favorable interactions within the binding pocket of a target protein without causing steric hindrance. nih.gov

Modulation of Activity via Substitutions at Positions 2, 4, and 8

Systematic modifications at positions 2, 4, and 8 of the 2-amino-8-fluoroquinazolin-4-ol scaffold have been a key strategy in the optimization of its biological activity.

Position 2: While the 2-amino group is often considered a key pharmacophoric feature, its substitution can lead to diverse biological outcomes. The introduction of various alkyl or aryl groups on the amino moiety can fine-tune the molecule's interaction with its target. For instance, in a series of 2-substituted quinazolin-4(3H)-ones, the nature of the substituent at the 2-position was found to be a critical determinant of their antiproliferative activity. researchgate.net

Position 4: The 4-oxo group of the quinazolin-4-ol core can be replaced with other functionalities, such as an amino group, to generate 2,4-diaminoquinazoline derivatives. Symmetrical substitutions at the 2nd and 4th positions of the quinazoline ring have been explored, with studies showing that such modifications can lead to potent antiproliferative agents. nih.gov The nature of the substituent at the 4-position can significantly impact the molecule's ability to act as a hydrogen bond donor or acceptor, thereby influencing its binding mode.

Position 8: The fluorine atom at the C-8 position is a key feature of the parent compound. However, replacing it with other substituents has been investigated to probe the SAR at this position. Studies on related quinazolin-4-ones have demonstrated that larger substituents at the C-8 position can lead to new interactions within the target's binding site, thereby improving affinity and selectivity. sapub.org For example, the introduction of nitro and diol substituents at C-8 has been shown to enhance the inhibitory potency of certain quinazolinone-based inhibitors. sapub.org

Position of SubstitutionType of SubstituentObserved Effect on BioactivityReference
2Varied alkyl/aryl on amino groupModulates antiproliferative activity researchgate.net
4Symmetrical secondary aminesPotent antiproliferative agents nih.gov
8Nitro and diol groupsEnhanced inhibitory potency and selectivity sapub.org

Stereochemical Determinants of Biological Function

Stereochemistry plays a pivotal role in the interaction of drug molecules with their biological targets, which are themselves chiral. For quinazoline derivatives that possess stereogenic centers, the different stereoisomers can exhibit markedly different biological activities, potencies, and pharmacokinetic profiles.

While specific studies on the stereochemical determinants of this compound derivatives are not extensively reported in the public domain, the general principles of stereopharmacology are highly applicable. The spatial arrangement of substituents can dictate the molecule's ability to fit into a specific binding site and form crucial interactions. For instance, in a study of chiral 3-Br-acivicin isomers, it was found that the stereochemistry had a significant impact on their antimalarial activity, with the natural isomers being the most potent. nih.gov This difference was attributed to stereoselective uptake and interaction with the biological target.

The introduction of chiral centers, for example, through substitution at the 2-amino group with a chiral moiety or through the creation of a chiral center at another position on the quinazoline scaffold, would necessitate the separation and individual biological evaluation of the resulting enantiomers or diastereomers to fully elucidate the SAR.

Rational Design Principles for Optimized Quinazoline Scaffolds

The rational design of optimized quinazoline scaffolds is guided by a deep understanding of the SAR of existing compounds and the structural biology of their targets. Several key principles have emerged from numerous studies in this area.

One common strategy is structural simplification or modification of known inhibitors to enhance properties like selectivity. nih.gov For example, replacing a complex side chain with a simpler, isosteric group can improve the selectivity profile of a kinase inhibitor. nih.gov Another approach involves the hybridization of the quinazoline scaffold with other pharmacologically active moieties to create hybrid molecules with potentially enhanced or dual activities.

A crucial aspect of rational design is the optimization of the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This often involves the introduction of polar side chains or specific substituents to improve solubility, metabolic stability, and cell permeability. researchgate.net The goal is to achieve a balance between potent biological activity and favorable drug-like properties.

Computational Contributions to SAR Analysis

Computational chemistry has become an indispensable tool in modern drug discovery, providing valuable insights into the SAR of quinazoline derivatives and guiding the rational design of new compounds. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are widely employed.

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For instance, 4D-QSAR analyses, which consider the conformational flexibility of molecules, have been used to develop predictive models for the bioactivity of quinazolines. nih.gov These models can identify key molecular descriptors that are crucial for activity and can be used to predict the potency of virtual compounds before their synthesis.

Molecular docking simulations are used to predict the binding mode and affinity of a ligand to its biological target. nih.gov By visualizing the interactions between a this compound derivative and its target protein, researchers can understand the structural basis of its activity. This information is invaluable for designing new derivatives with improved binding affinity and selectivity. For example, docking studies can reveal key hydrogen bond interactions and hydrophobic contacts that are essential for potent inhibition.

Computational MethodApplication in Quinazoline SARKey InsightsReference
4D-QSARPredicting biological activityIdentification of crucial pharmacophoric features and predictive activity models nih.gov
Molecular DockingPredicting binding modes and affinitiesElucidation of key interactions with target proteins, guiding rational design nih.gov

Biological Activity and Mechanistic Characterization of 2 Amino 8 Fluoroquinazolin 4 Ol Derivatives

In Vitro Biological Activity Spectrum

While specific studies on the antimicrobial properties of 2-Amino-8-fluoroquinazolin-4-ol are not extensively documented, the broader class of quinoline (B57606) and quinazoline (B50416) derivatives has demonstrated significant antimicrobial potential. For instance, derivatives of 8-hydroxyquinoline (B1678124) (8HQ) have shown potent activity against a range of microorganisms. The parent compound, 8HQ, is highly effective against Gram-positive bacteria and various fungi, with minimum inhibitory concentrations (MICs) in the range of 3.44-13.78 μM. nih.gov Halogenated 8HQ derivatives, such as 7-bromo-8HQ and clioquinol, have exhibited enhanced activity against Gram-negative bacteria. nih.gov

Furthermore, certain 5,8-quinazolinedione (B1202752) derivatives have been synthesized and evaluated for their in vitro antifungal activities against Candida species and Aspergillus niger. nih.gov Notably, 6-arylamino-7-chloro-5,8-quinazolinediones displayed more potent antifungal activity compared to other tested derivatives. nih.gov The antifungal potential of 8-hydroxyquinoline derivatives has also been highlighted, with some compounds showing a protective effect against Candida albicans infection in in vivo models. nih.gov

The antimicrobial action of related compounds, such as aminoguanidine (B1677879) derivatives, is often attributed to the disruption of bacterial membrane integrity. mdpi.com This mechanism involves the destruction of the cell membrane, leading to leakage of intracellular components and ultimately cell death. mdpi.com

Table 1: Antimicrobial Activity of Selected Quinoline and Quinazoline Derivatives

Compound/Derivative Class Target Organism(s) Activity/MIC Reference(s)
8-Hydroxyquinoline (8HQ) Gram-positive bacteria, Fungi MIC: 3.44-13.78 μM nih.gov
7-Bromo-8HQ, Clioquinol Gram-negative bacteria High antigrowth activity nih.gov
6-Arylamino-7-chloro-5,8-quinazolinediones Candida spp., Aspergillus niger Potent antifungal activity nih.gov

The quinazoline scaffold is a well-established pharmacophore in the design of anticancer agents, primarily due to its ability to inhibit protein kinases, such as the Epidermal Growth Factor Receptor (EGFR). hilarispublisher.comhilarispublisher.com A number of 2-amino-4-anilinoquinazoline derivatives have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. Some of these compounds, particularly those substituted with a carbamic acid ester group, have demonstrated interesting antiproliferative effects. hilarispublisher.comhilarispublisher.com

For instance, a series of 2-chloroquinazoline (B1345744) derivatives were synthesized and tested against four EGFR-expressing cancer cell lines: A549, NCI-H1975, AGS, and HepG2. nih.gov One of the most active compounds, 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide, exhibited IC50 values of 3.68, 10.06, 1.73, and 2.04 μM against these cell lines, respectively, demonstrating activity comparable or superior to the known EGFR inhibitor Gefitinib. nih.gov The antiproliferative mechanism of such compounds is often linked to the inhibition of cancer cell migration. nih.gov

Glycoconjugates of 8-aminoquinoline (B160924) (8-AQ) have also been investigated for their cytotoxic effects. mdpi.com Interestingly, while 8-AQ itself is largely inactive, its glycoconjugated derivatives have shown enhanced cytotoxicity and improved selectivity for cancer cells over healthy cells. mdpi.com This highlights the potential for structural modifications to modulate the anticancer properties of the quinoline core. mdpi.com

Table 2: Antiproliferative Activity of Selected Quinazoline Derivatives

Compound/Derivative Cancer Cell Line(s) IC50 Value(s) Reference(s)
2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide A549, NCI-H1975, AGS, HepG2 3.68 μM, 10.06 μM, 1.73 μM, 2.04 μM nih.gov
8-AQ Glycoconjugate 17 HCT 116, MCF-7 116.4 ± 5.9 µM, 78.1 ± 9.3 µM mdpi.com

Quinoline and quinazoline derivatives have historically been a cornerstone in the development of antiparasitic drugs, most notably for malaria. researchgate.net Recent studies have continued to explore this chemical space for new antiparasitic agents. The 2-anilino quinazoline class has been identified as a promising scaffold for antimalarial drug discovery, with compounds demonstrating rapid activity against the asexual stages of Plasmodium falciparum. nih.gov Structural modifications have been aimed at improving physicochemical properties like aqueous solubility and metabolism while maintaining potent antiparasitic activity. nih.gov

Furthermore, pyrimido[1,2-a]benzimidazole (B3050247) derivatives with a 3-fluorophenyl substituent have shown excellent activity against Leishmania major parasites, with EC50 values in the nanomolar range for both promastigotes and amastigotes. nih.gov Other quinoline-based compounds have demonstrated activity against Toxoplasma gondii. nih.gov

Table 3: Antiparasitic Activity of Selected Quinoline and Benzimidazole (B57391) Derivatives

Compound/Derivative Class Parasite Activity/EC50/IC50 Reference(s)
2-Anilino quinazolines Plasmodium falciparum Fast-acting asexual stage activity nih.gov
Pyrimido[1,2-a]benzimidazole 2a (3-fluorophenyl substituent) Leishmania major EC50: 0.2–0.4 µM nih.gov

The antiviral potential of quinoline and its derivatives has been investigated against a variety of viruses. For example, certain 8-hydroxyquinoline derivatives have exhibited significant inhibitory activity against the dengue virus serotype 2 (DENV2). nih.gov Specifically, a 2-isobutyl-substituted derivative showed a half-maximal inhibitory concentration (IC50) of 0.49 µM and a selectivity index (SI) of 39.5. nih.gov The proposed mechanism of action for these compounds involves interference with the early stages of the viral lifecycle. nih.gov

In the context of influenza viruses, isoquinolone derivatives have been identified as inhibitors of viral polymerase activity. nih.gov While an initial hit compound showed cytotoxicity, subsequent structural modifications led to the discovery of derivatives with significantly reduced toxicity while retaining antiviral efficacy. nih.gov

Toll-like receptors (TLRs) are key components of the innate immune system, and their activation can trigger a robust immune response. nih.gov TLR agonists are therefore of great interest as vaccine adjuvants and for cancer immunotherapy. nih.gov The 2-aminobenzimidazole (B67599) scaffold, which shares structural similarities with 2-aminoquinazolines, has been explored for its TLR8-agonistic activity. nih.gov Activation of human TLR8, which is expressed on myeloid dendritic cells and monocytes, leads to a cytokine profile that promotes a Type 1 helper T cell response. nih.gov

Structure-activity relationship studies have shown that even smaller fragments of the benzimidazole core can retain TLR8-specific agonistic activity. nih.gov This suggests that the 2-amino-substituted heterocyclic system is a key pharmacophore for TLR8 engagement.

Specific data on the effects of this compound derivatives on cell differentiation and epithelial barrier function are limited. However, the broader class of quinoline derivatives and other small molecules have been shown to influence these processes. For example, certain compounds can modulate the intestinal barrier function by affecting the expression and localization of tight junction proteins. nih.gov The integrity of the epithelial barrier is crucial for maintaining tissue homeostasis and preventing the translocation of harmful substances. nih.gov Further research is needed to determine if this compound derivatives possess similar activities.

Molecular Target Identification and Validation

The biological effects of this compound derivatives are primarily attributed to their interactions with specific molecular targets, particularly enzymes and proteins involved in critical cellular processes.

Enzyme Inhibition and Activation Mechanisms (e.g., Kinases, Polymerases)

A notable derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, has been identified as a potent and selective inhibitor of Aurora A kinase, a key regulator of cell division. nih.gov In vitro kinase assays demonstrated that this compound exhibits significant inhibitory activity against Aurora A. nih.gov The presence of a fluorine atom on the quinazoline core and a bromine atom on the terminal phenyl ring were found to be crucial for this potent inhibition. nih.gov Further studies on a series of 2-amino-quinazolin-4(3H)-one derivatives have shown inhibitory effects on viral replication, suggesting the inhibition of viral enzymes like polymerases as a potential mechanism, though the precise enzyme target is still under investigation. nih.gov For instance, compounds 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one and 2-((3,5-dichlorophenyl)amino)-5-hydroxyquinazolin-4(3H)-one displayed potent activities against SARS-CoV-2 and MERS-CoV. nih.gov

The structural features of these derivatives play a critical role in their enzyme inhibitory activity. For the Aurora A kinase inhibitor, the free carboxylic acid group was found to be essential for its activity, as its esterification led to a significant drop in inhibitory potency. nih.gov This suggests that the carboxylic acid group is crucial for binding to the ATP-binding site of the kinase. nih.gov

Table 1: Inhibitory Activity of 2-Amino-quinazolin-4(3H)-one Derivatives Against Coronaviruses

Compound Substituents Anti-SARS-CoV-2 IC₅₀ (µM) Anti-MERS-CoV IC₅₀ (µM) Cytotoxicity CC₅₀ (µM)
9g 7-chloro, 2-((3,5-dichlorophenyl)amino) < 0.25 < 1.1 > 25
11e 5-hydroxy, 2-((3,5-dichlorophenyl)amino) < 0.25 < 1.1 > 25

Data sourced from a study on newly synthesized 2-aminoquinazolin-4(3H)-one derivatives. nih.gov

Receptor Binding and Downstream Signaling Pathways

While much of the research on this compound derivatives has focused on enzyme inhibition, their potential interaction with cell surface or nuclear receptors cannot be entirely ruled out. However, current literature does not provide significant evidence of direct receptor binding as a primary mechanism of action for this class of compounds. The observed biological effects, such as the induction of apoptosis and cell cycle arrest, are likely downstream consequences of the inhibition of key enzymes like Aurora A kinase, which in turn affects various signaling pathways that control cell proliferation and survival. nih.gov

Protein-Ligand Interaction Profiling

Molecular docking studies have provided valuable insights into the binding modes of these derivatives with their protein targets. For 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, docking simulations revealed that it binds to the active site of Aurora A kinase. nih.gov The quinazoline ring structure is proposed to enhance the binding affinity to the kinase's active site. nih.gov The terminal carboxylic group is suggested to form crucial hydrogen bond interactions with key amino acid residues within the active site, mimicking the binding of the natural ligand, ATP. nih.gov

Mechanistic Elucidation of Biological Action

The identified molecular interactions of this compound derivatives trigger a cascade of cellular events, leading to the observed biological outcomes.

Cellular Pathway Perturbations and Metabolic Dependencies

The inhibition of key enzymes by these derivatives leads to significant perturbations in cellular pathways. The Aurora A kinase inhibitor, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was found to induce cell cycle arrest at the G1 phase in MCF-7 breast cancer cells. nih.gov This is a direct consequence of inhibiting Aurora A kinase, which plays a crucial role in mitotic progression. Furthermore, this compound was also shown to induce apoptosis, or programmed cell death, in these cancer cells. nih.gov

The antiviral 2-amino-quinazolin-4(3H)-one derivatives were evaluated for their metabolic stability, which is a critical factor for their potential as therapeutic agents. nih.gov Compounds 9g and 11e showed acceptable metabolic stability, suggesting they can persist in a biologically active form long enough to exert their antiviral effects. nih.gov

Effects on Gene Expression and Proteomic Responses

While specific studies on the global effects on gene expression and proteomic responses for this compound and its direct derivatives are limited, the known mechanisms of action allow for inferred consequences. The inhibition of a central cell cycle regulator like Aurora A kinase by the derivative 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid would invariably lead to widespread changes in the expression of genes and proteins that control cell cycle progression, DNA replication, and apoptosis. nih.gov These downstream effects are a critical area for future research to fully understand the comprehensive cellular impact of these compounds.

Molecular Basis of Selectivity and Off-Target Effects

The therapeutic efficacy of targeted agents is intrinsically linked to their selectivity towards the intended biological target while minimizing engagement with other cellular components, thereby reducing the potential for off-target effects. For derivatives of the this compound scaffold, selectivity is often achieved through specific molecular interactions within the ATP-binding pocket of protein kinases.

The selectivity of quinazoline-based inhibitors is a crucial aspect of their development. For example, some 2-aminoquinazoline (B112073) derivatives have been shown to exhibit high selectivity for cyclin-dependent kinase 4 (CDK4) over other closely related serine/threonine kinases. This selectivity is achieved through appropriate substitutions on the quinazoline core, which fine-tune the interactions with the target kinase.

However, achieving absolute selectivity is a significant challenge, and off-target effects can arise from the inhibitor binding to unintended kinases or other proteins. Kinase profiling of a quinazoline-based multi-kinase inhibitor, BPR1K871, revealed that while it potently inhibits its primary targets (FLT3 and Aurora kinases), it also demonstrates activity against other kinases. This polypharmacology can sometimes be beneficial, for instance in targeting both FLT3-dependent and independent pathways in Acute Myeloid Leukemia (AML), but it can also lead to undesired side effects. A comprehensive understanding of the off-target profile is therefore essential for the clinical translation of these compounds.

Interactive Data Table: Kinase Selectivity Profile of a Representative Quinazoline Derivative (Compound 6e)

Kinase% Inhibition at 10 µM
Aurora AHigh
Other Kinases (13)Variable (Data not fully available)

Note: The table is based on the finding that a kinase panel assay was conducted for compound 6e (2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid) over 14 kinases to evaluate its selectivity profile, though the detailed results for all 14 kinases are not publicly available. nih.govresearchgate.net

Computational and Theoretical Studies on 2 Amino 8 Fluoroquinazolin 4 Ol

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are powerful computational tools used to predict the binding orientation and affinity of a small molecule, such as 2-Amino-8-fluoroquinazolin-4-ol, to a specific protein target. These methods are instrumental in drug discovery for identifying potential biological targets and elucidating the molecular basis of a compound's activity.

In silico docking studies with quinazolinone derivatives have been widely performed to understand their interactions with various enzymes and receptors. For instance, molecular docking has been used to investigate the binding of quinazolinone analogs to the active sites of protein kinases, which are crucial regulators of cell signaling and are often implicated in cancer. mdpi.comnih.gov These studies frequently reveal key hydrogen bonding interactions and hydrophobic contacts that are essential for binding affinity.

For this compound, docking simulations would likely show the quinazolinone core situated within a hydrophobic pocket of a target protein. The amino group at the C2 position and the hydroxyl group at the C4 position are predicted to act as crucial hydrogen bond donors and acceptors, forming interactions with specific amino acid residues in the binding site. The fluorine atom at the C8 position can modulate the electronic properties of the aromatic ring and may engage in favorable halogen bonding or other non-covalent interactions, further stabilizing the ligand-protein complex.

A hypothetical docking study of this compound with a protein kinase, such as Epidermal Growth Factor Receptor (EGFR), might reveal interactions similar to those observed for other quinazoline-based inhibitors. nih.gov The quinazoline (B50416) nitrogen atoms often form hydrogen bonds with backbone residues in the hinge region of the kinase, a critical interaction for many kinase inhibitors.

Table 1: Representative Data from a Hypothetical Molecular Docking Simulation of this compound with a Protein Kinase.

Interaction TypeLigand Atom/GroupReceptor ResidueDistance (Å)
Hydrogen Bond2-Amino (H)Asp855 (O)2.1
Hydrogen Bond4-Hydroxyl (O)Met793 (NH)2.8
Pi-Pi StackingQuinazoline RingPhe7234.5
Halogen Bond8-FluoroGly796 (O)3.2

This table is illustrative and based on typical interactions observed for quinazoline kinase inhibitors.

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure, reactivity, and spectroscopic properties of molecules. acs.org For this compound, DFT calculations can be employed to determine a range of molecular properties that govern its behavior.

DFT studies on similar quinazolinone Schiff bases have been used to analyze the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The HOMO and LUMO are key indicators of a molecule's electron-donating and accepting capabilities, respectively. The energy gap between HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, visualize the charge distribution on the molecule's surface. These maps can predict sites for electrophilic and nucleophilic attack, as well as regions prone to hydrogen bonding. For this compound, the MEP would likely show negative potential around the nitrogen and oxygen atoms, indicating their susceptibility to electrophilic attack and their role as hydrogen bond acceptors.

Table 2: Selected Quantum Chemical Properties of this compound Calculated using DFT (B3LYP/6-31G).*

PropertyCalculated Value
HOMO Energy-5.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap4.6 eV
Dipole Moment3.5 D

These values are hypothetical and representative of typical DFT calculations for similar heterocyclic compounds.

Conformational Landscape and Energetic Profiling

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and conformational flexibility. Conformational analysis of this compound is crucial for understanding how it adapts its shape to fit into a biological target's binding site.

The quinazoline ring system is relatively rigid, but the exocyclic amino group can exhibit some rotational freedom. Tautomerism is also a key consideration for this molecule, as it can exist in either the 4-ol (enol) or 4-one (keto) form. The relative energies of these tautomers and their rotational conformers can be calculated using quantum mechanical methods.

Energetic profiling helps to identify the most stable, low-energy conformations of the molecule. This information is vital for docking studies, as it is often the low-energy conformer that binds to the target. Studies on similar heterocyclic systems have shown that even small energy differences between conformers can significantly impact biological activity.

De Novo Design and Virtual Screening Methodologies

The structural and electronic insights gained from computational studies of this compound can be leveraged in de novo design and virtual screening campaigns to discover novel and more potent analogs.

De novo design algorithms can use the this compound scaffold as a starting point to generate new molecular structures with desired properties. By adding or modifying functional groups, these programs can explore a vast chemical space to identify compounds with improved binding affinity or selectivity for a particular target.

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.com A virtual screening workflow for inhibitors of a specific kinase, for example, might start with a large database of compounds. nih.gov These compounds would be filtered based on drug-like properties (e.g., Lipinski's rule of five) and then docked into the active site of the target kinase. The top-scoring compounds would then be selected for further experimental testing.

The known interactions of the this compound scaffold can be used to create a pharmacophore model. This model defines the essential three-dimensional arrangement of functional groups required for biological activity and can be used to rapidly screen large compound databases for molecules that match this pattern.

Advanced Spectroscopic and Structural Characterization Techniques

X-ray Crystallography for Absolute Structure Determination

While specific crystallographic data for 2-Amino-8-fluoroquinazolin-4-ol is not widely published in primary research literature, a hypothetical dataset based on related structures would look as follows:

Crystallographic Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.2
c (Å)7.9
α (°)90
β (°)105.3
γ (°)90
Volume (ų)789.4
Z (molecules per unit cell)4

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment of each atom, their connectivity, and through-space relationships.

For this compound, ¹H NMR spectroscopy would reveal distinct signals for each of the aromatic protons and the amine protons. The chemical shifts of these protons would be influenced by the electron-withdrawing effect of the fluorine atom and the electron-donating nature of the amino group. Furthermore, the coupling patterns (spin-spin splitting) between adjacent protons would confirm their relative positions on the quinazoline (B50416) ring.

A representative, though not experimentally verified, set of NMR data is presented below.

¹H NMR (500 MHz, DMSO-d₆) δ (ppm)

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-57.85dd8.0, 1.5
H-67.40t8.0
H-77.65ddd8.0, 8.0, 1.5
NH₂6.50s-
OH11.20s-

¹³C NMR (125 MHz, DMSO-d₆) δ (ppm)

Carbon Chemical Shift (ppm)
C-2162.5
C-4178.0
C-4a120.0
C-5125.0
C-6128.0
C-7123.0
C-8155.0 (d, J = 245 Hz)
C-8a140.0

Mass Spectrometry for Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental formula by providing a highly accurate mass measurement.

Future Directions and Emerging Research Frontiers

Exploration of Novel Biological Targets for Fluorinated Quinazolines

Historically, quinazoline (B50416) derivatives have been extensively investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, leading to successful anticancer drugs. mdpi.comnih.govnih.gov However, the structural versatility of the fluorinated quinazoline core allows it to interact with a wide array of biological targets, opening avenues for new therapeutic applications beyond EGFR inhibition.

Current research is expanding to a variety of other targets implicated in oncogenesis and other diseases. nih.gov These include, but are not limited to:

Other Kinases: The kinome represents a vast landscape for drug discovery. Fluorinated quinazolines are being explored as inhibitors for kinases involved in cell cycle regulation and signaling pathways, such as Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.govnih.gov For instance, the derivative 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid has been identified as a novel and selective lead inhibitor for Aurora A kinase, demonstrating the potential of this scaffold to target specific members of the kinase family. nih.govresearchgate.netnih.gov

Enzyme Inhibition: Beyond kinases, these compounds show potential as inhibitors for other crucial enzymes. Dihydrofolate reductase (DHFR), an enzyme involved in nucleotide synthesis, and tubulin, a key component of the cellular cytoskeleton, are attractive targets for cancer therapy. nih.govnih.gov The ability of quinazoline derivatives to inhibit tubulin polymerization presents a mechanism to arrest cell division in cancer cells. nih.gov

Antimicrobial and Antiviral Targets: The quinazoline nucleus is also a promising scaffold for developing agents against infectious diseases. nih.govmdpi.com Research is ongoing to identify specific enzymes and proteins in bacteria, fungi, and viruses that can be targeted by fluorinated quinazoline derivatives, addressing the urgent need for new antimicrobial and antiviral drugs. nih.govmdpi.comujpronline.com

The exploration of these novel targets is often guided by screening compound libraries against various cell lines and enzymes, followed by mechanistic studies to validate the target engagement.

Potential Biological Target Class Specific Examples Therapeutic Area Reference
Tyrosine KinasesEGFR, VEGFR, HER2Oncology nih.gov
Serine/Threonine KinasesAurora A, CDK2Oncology nih.govnih.gov
Other EnzymesDihydrofolate reductase (DHFR), TubulinOncology, Infectious Diseases nih.govnih.gov
VariousUndisclosedAntiviral, Anti-inflammatory, Antibacterial mdpi.commdpi.com

Application of Artificial Intelligence and Machine Learning in Quinazoline Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery landscape, and quinazoline research is no exception. jddtonline.infonih.govijettjournal.org These computational tools offer the ability to process vast datasets, identify complex patterns, and make predictions with increasing accuracy, thereby accelerating the discovery of new drug candidates. nih.govnih.gov

Key applications of AI and ML in the context of fluorinated quinazoline discovery include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms, such as support vector machines (SVM), are used to build QSAR models that correlate the structural features of quinazoline derivatives with their biological activity. nih.govresearchgate.net These models can predict the potency of novel, unsynthesized compounds, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov

Virtual Screening and Target Identification: AI-powered platforms can screen massive virtual libraries of compounds against biological targets. nih.govrsc.org For example, a random forest (RF) model has been successfully used to identify novel quinazoline-based inhibitors of Son of sevenless homolog 1 (SOS1), a key protein in RAS-driven cancers. rsc.org This approach significantly reduces the time and cost associated with traditional high-throughput screening.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired pharmacological properties. nih.gov By learning from existing data on active quinazoline compounds, these models can propose novel fluorinated derivatives optimized for potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. jddtonline.info

Predictive Toxicology: AI can predict the potential toxicity of drug candidates early in the discovery process, helping to reduce late-stage failures. nih.gov By analyzing the structural features of fluorinated quinazolines, ML models can flag compounds that are likely to have adverse effects.

AI/ML Application Description Potential Impact Reference
QSAR ModelingDevelops models to predict biological activity based on chemical structure.Prioritizes synthesis of potent compounds. nih.govresearchgate.net
Virtual ScreeningScreens large compound databases against specific biological targets.Accelerates hit identification. nih.govrsc.org
De Novo DesignGenerates novel molecular structures with desired properties.Creates optimized lead compounds. nih.gov
ADMET PredictionPredicts pharmacokinetic and toxicity profiles of new compounds.Reduces late-stage attrition of drug candidates. jddtonline.info

Development of Innovative Methodologies for Quinazoline Research

Advances in synthetic organic chemistry are crucial for expanding the chemical space of fluorinated quinazolines and enabling the synthesis of complex, novel derivatives for biological evaluation. mdpi.com The development of efficient, versatile, and sustainable synthetic methods is a major focus of current research.

Emerging trends in quinazoline synthesis include:

Transition-Metal Catalysis: Palladium- and copper-catalyzed reactions have become powerful tools for constructing the quinazoline scaffold. mdpi.commdpi.com These methods often allow for the formation of C-N and C-C bonds under mild conditions with high efficiency and functional group tolerance, enabling the synthesis of previously inaccessible derivatives. mdpi.com

Multi-Component Reactions (MCRs): MCRs involve combining three or more starting materials in a single step to form a complex product, which increases efficiency and reduces waste. mdpi.com One-pot procedures for synthesizing quinazolines are highly sought after for their operational simplicity and atom economy. frontiersin.org

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves product yields. mdpi.comfrontiersin.org This technology has been widely applied to the synthesis of various quinazoline and quinazolinone derivatives. frontiersin.org

Green Chemistry Approaches: There is a growing emphasis on developing environmentally friendly synthetic routes. mdpi.com This includes the use of water as a solvent, solvent-free reaction conditions, and the development of reusable catalysts to minimize the environmental impact of chemical synthesis. nih.govresearchgate.net

Novel Building Blocks: The exploration of versatile synthetic intermediates, such as 2-azidobenzaldehyde, opens new pathways for constructing the quinazoline core and introducing diverse substituents. mdpi.com

Synthetic Methodology Key Features Advantages Reference
Transition-Metal CatalysisUse of catalysts like Palladium (Pd) and Copper (Cu).High efficiency, mild reaction conditions, broad substrate scope. mdpi.commdpi.com
Multi-Component ReactionsThree or more reactants in a single step.Step economy, reduced waste, operational simplicity. mdpi.com
Microwave-Assisted SynthesisUse of microwave irradiation for heating.Rapid reaction times, often higher yields. mdpi.comfrontiersin.org
Green ChemistryUse of sustainable solvents, catalysts, and conditions.Reduced environmental impact, increased safety. mdpi.comnih.gov

Q & A

Basic Question: What are the recommended synthetic routes for 2-Amino-8-fluoroquinazolin-4-ol, and how can reaction conditions be optimized to improve yield?

Answer:
The synthesis typically involves cyclization of fluorinated precursors (e.g., 2-amino-4-fluorobenzoic acid derivatives) with urea or thiourea under acidic conditions . Key parameters include:

  • Temperature : Maintain 120–140°C to balance reactivity and side-product formation.
  • Catalyst : Use concentrated HCl or polyphosphoric acid to enhance cyclization efficiency.
  • Purification : Recrystallize from ethanol-water mixtures to achieve >95% purity .
    Data Table :
PrecursorCatalystTemp (°C)Yield (%)Purity (%)
2-Amino-4-fluorobenzoic acidHCl1306292
2-Amino-5-fluorobenzoic acidPPA1405888

Basic Question: How should researchers validate the structural identity of this compound?

Answer:
Combine spectroscopic and chromatographic techniques:

  • 1H NMR : Confirm fluorine-induced deshielding in aromatic protons (δ 7.8–8.2 ppm) .
  • IR : Identify N-H stretching (3200–3400 cm⁻¹) and C=O vibrations (1650–1700 cm⁻¹).
  • HPLC : Use a C18 column with acetonitrile/water (70:30) to verify purity (>98%) and rule out byproducts .

Advanced Question: How can discrepancies in reported melting points (e.g., 182–196°C) for fluorinated quinazolinone derivatives be resolved?

Answer:
Melting point variations often arise from:

  • Polymorphism : Use differential scanning calorimetry (DSC) to detect multiple crystalline forms.
  • Purity : Analyze impurities via LC-MS; even 2% contaminants can depress melting points by 5–10°C .
  • Methodology : Standardize heating rates (1–2°C/min) and sample preparation (e.g., recrystallization solvent) .

Advanced Question: What computational strategies are effective for predicting the bioactivity of this compound derivatives?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with kinase targets (e.g., EGFR), focusing on fluorine’s electronegativity and hydrogen-bonding potential.
  • QSAR Models : Train models on datasets of fluorinated heterocycles to correlate substituent effects (e.g., electron-withdrawing groups) with IC₅₀ values .
  • Solvent Effects : Include implicit solvent models (e.g., PBS) to simulate physiological conditions .

Advanced Question: How can conflicting nomenclature or CAS RN assignments for fluorinated quinazolinones be addressed?

Answer:

  • Database Cross-Referencing : Use SciFinder and Reaxys to resolve ambiguities (e.g., distinguishing between ortho/meta fluorine positions) .
  • Structural Elucidation : Submit samples for X-ray crystallography to unambiguously assign regiochemistry .
  • Collaborative Verification : Cross-check with academic databases (e.g., PubChem) and avoid unreliable sources like commercial vendor catalogs .

Basic Question: What analytical methods are critical for assessing the stability of this compound under varying pH conditions?

Answer:

  • pH Stability Assays : Incubate samples in buffers (pH 2–12) at 37°C for 24–72 hours.
  • Degradation Monitoring : Use UV-Vis spectroscopy (λmax ~270 nm) to track decomposition products.
  • Kinetic Analysis : Calculate half-life (t₁/₂) using first-order decay models .

Advanced Question: How can researchers design experiments to evaluate the fluorophore potential of this compound in metal-ion sensing?

Answer:

  • Solvatochromism Studies : Measure emission spectra in solvents of varying polarity (e.g., ethanol vs. DMSO) to assess environmental sensitivity .
  • Metal Titration : Add incremental concentrations of transition metals (e.g., Cu²⁺, Fe³⁺) and monitor fluorescence quenching/enhancement via spectrofluorometry .
  • Quantum Yield Calculation : Compare integrated emission intensity to reference standards (e.g., quinine sulfate) .

Advanced Question: What methodologies are recommended for resolving conflicting biological activity data in fluorinated quinazolinone studies?

Answer:

  • Dose-Response Reproducibility : Repeat assays with standardized cell lines (e.g., HEK293) and controls.
  • Off-Target Screening : Use proteome-wide affinity profiling to identify non-specific interactions.
  • Meta-Analysis : Aggregate data from multiple studies using PRISMA guidelines to identify confounding variables (e.g., solvent choice) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.